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2-bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3046481
CAS No.: 1246552-50-0
M. Wt: 197.03
InChI Key: QSQRGOAGPBBQFB-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolopyridine Scaffolds within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, with a significant presence in pharmaceuticals and biologically active compounds. nih.govu-szeged.hunih.gov It is estimated that over 85% of physiologically active molecules contain a heterocyclic or nitrogen-containing scaffold. nih.gov Among these, pyrrolopyridines, also known as azaindoles, have garnered considerable attention. nih.govnih.gov These bicyclic structures, consisting of a fused pyrrole (B145914) and pyridine (B92270) ring, are integral to numerous natural products and synthetic molecules with diverse biological activities. nih.govmdpi.com

The versatility of the pyrrolopyridine scaffold stems from its ability to mimic the purine (B94841) ring of ATP, making its derivatives potent kinase inhibitors. nih.gov This has led to the development of successful drugs like vemurafenib, used in melanoma treatment. nih.gov Beyond cancer therapy, pyrrolopyridine derivatives have shown promise in treating a range of conditions including neurological disorders, inflammatory diseases, and viral infections. nih.govontosight.ai For instance, certain derivatives exhibit antiviral activity against HIV-1 integrase, while others have demonstrated potential as anti-inflammatory agents by targeting enzymes like COX-2. nih.govnih.gov The inherent molecular polarity, water solubility, and ability to permeate cellular membranes contribute to their significance in drug design and discovery. researchgate.net

The biological and medicinal importance of pyrrole and its fused analogs has driven extensive research into their synthesis and therapeutic applications. nih.govmdpi.com The diverse pharmacological activities of pyrrolopyridines, including anticancer, anti-inflammatory, antiviral, and antitubercular properties, underscore their importance as a "privileged scaffold" in medicinal chemistry. nih.govontosight.ai

The Strategic Significance of Halogenated Heterocycles in Organic Synthesis Methodologies

Halogenated heterocycles are crucial intermediates in organic synthesis, serving as versatile precursors for the construction of more complex molecules. sigmaaldrich.com The introduction of a halogen atom, such as bromine, onto a heterocyclic ring provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govnih.govsigmaaldrich.com These reactions, including the Suzuki-Miyaura, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the streamlined synthesis of highly substituted and value-added compounds. nih.gov

The presence of a halogen on a pyridine ring, for example, activates the ring towards nucleophilic substitution and facilitates cross-coupling reactions. nih.govyoutube.com The regioselectivity of these reactions is influenced by the electronic nature of the pyridine ring and the position of the halogen. nih.gov For instance, in polyhalogenated pyridines, oxidative addition in cross-coupling reactions is often favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. nih.gov

The utility of bromo-heterocycles is particularly noteworthy. The carbon-bromine bond is sufficiently reactive to participate in a wide range of coupling reactions, yet stable enough to allow for the manipulation of other functional groups within the molecule. researchgate.netyoutube.com This balance of reactivity and stability makes bromo-derivatives like 2-bromo-1H-pyrrolo[3,2-c]pyridine valuable building blocks for the synthesis of diverse compound libraries, which can then be screened for various biological activities. nih.gov The strategic incorporation of halogen atoms into heterocyclic scaffolds is a powerful strategy for the discovery and optimization of new therapeutic agents. researchgate.netnih.gov

Structural Isomerism and Nomenclature of Pyrrolo[3,2-c]pyridine and Related Azaindole Systems

Pyrrolopyridines, or azaindoles, are a class of bicyclic heterocycles characterized by a fused pyrrole and pyridine ring. mdpi.com There are six possible isomeric forms of pyrrolopyridines, distinguished by the relative positions of the nitrogen atoms in the two rings. mdpi.com The specific isomer, 1H-pyrrolo[3,2-c]pyridine, is also known as 5-azaindole (B1197152). nih.gov

The nomenclature of these compounds follows standard IUPAC guidelines for fused heterocyclic systems. For 1H-pyrrolo[3,2-c]pyridine, the "pyrrolo" part indicates the pyrrole ring, "[3,2-c]" describes the fusion pattern to the pyridine ring, and "pyridine" denotes the six-membered nitrogen-containing ring. The "1H" specifies the position of the hydrogen atom on the pyrrole nitrogen.

Structural isomerism plays a critical role in the physicochemical and biological properties of azaindoles. nih.gov The four main structural isomers—4-, 5-, 6-, and 7-azaindole—exhibit distinct properties such as partition coefficients (LogP), polar surface area, and aqueous solubility due to the different placement of the pyridine nitrogen atom. nih.gov These differences can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

The compound at the center of this article, this compound, is a derivative of the 5-azaindole scaffold. Its systematic IUPAC name clearly defines its structure: a 1H-pyrrolo[3,2-c]pyridine core with a bromine atom substituted at the 2-position of the pyrrole ring.

Interactive Data Table: Isomers of Pyrrolopyridine

Isomer NameCommon NamePubChem CID
1H-Pyrrolo[2,3-b]pyridine7-Azaindole271-63-6
1H-Pyrrolo[3,2-b]pyridine4-Azaindole9226
1H-Pyrrolo[2,3-c]pyridine6-Azaindole scbt.com
1H-Pyrrolo[3,2-c]pyridine5-Azaindole9220
1H-Pyrrolo[3,4-b]pyridine
1H-Pyrrolo[3,4-c]pyridine mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B3046481 2-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1246552-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQRGOAGPBBQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299031
Record name 2-Bromo-1H-pyrrolo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-50-0
Record name 2-Bromo-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246552-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the 2 Bromo 1h Pyrrolo 3,2 C Pyridine Framework

Core Construction Strategies for Pyrrolo[3,2-c]pyridine

The synthesis of the pyrrolo[3,2-c]pyridine core can be approached from either pyrrole (B145914) or pyridine (B92270) precursors, or through convergent strategies involving annulation and domino reactions.

Pyrrole-Derived Precursor Approaches

One notable strategy commencing from a pyrrole building block involves a multi-step sequence that constructs the pyridine ring onto a pre-existing pyrrole. This approach often utilizes a Knoevenagel condensation followed by a Curtius rearrangement. A synthetic pathway can be initiated with a 2-substituted pyrrole. The key steps involve the formation of a carboxylic acid side chain, which is then converted to an azide (B81097). A subsequent Curtius rearrangement transforms the azide into an isocyanate, which can then undergo cyclization to form the desired fused pyridine ring of the 1H-pyrrolo[3,2-c]pyridine system. This method allows for the introduction of substituents on the pyrrole ring at an early stage.

Pyridine-Derived Precursor Approaches

A common and effective method for constructing the pyrrolo[3,2-c]pyridine skeleton begins with a substituted pyridine. A well-documented example is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starting from 2-bromo-5-methylpyridine. frontiersin.orgsemanticscholar.org This multi-step process is outlined below:

Oxidation: The starting material, 2-bromo-5-methylpyridine, is first oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). frontiersin.org

Nitration: The resulting pyridine-1-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. frontiersin.org

Side-Chain Elaboration: The methyl group is subsequently activated and transformed. Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in N,N-dimethylformamide (DMF) affords the key enamine intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. frontiersin.org

Reductive Cyclization: Finally, treatment of this intermediate with iron powder in acetic acid leads to a reductive cyclization, simultaneously reducing the nitro group and closing the pyrrole ring to furnish 6-bromo-1H-pyrrolo[3,2-c]pyridine. frontiersin.orgsemanticscholar.org

This pyridine-derived route provides a reliable method for accessing the pyrrolo[3,2-c]pyridine core with a bromine atom already incorporated on the pyridine ring, which is advantageous for subsequent functionalization.

Annulation and Domino Reaction Sequences

Annulation and domino reactions offer convergent and atom-economical pathways to the pyrrolo[3,2-c]pyridine framework. These strategies involve the simultaneous formation of multiple bonds in a single synthetic operation, often from acyclic or simpler cyclic precursors. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and various 1,3-dicarbonyl compounds in water has been established for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov Another approach involves the annulation of 1H-pyrrole-2,3-diones with thioacetamide, leading to the formation of 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins. frontiersin.org These methods provide access to diversely substituted pyrrolo[3,2-c]pyridine cores under often mild and environmentally benign conditions.

Regioselective Bromination and Halogenation Protocols

The introduction of a bromine atom at the 2-position of the 1H-pyrrolo[3,2-c]pyridine core is a crucial step for enabling further functionalization through cross-coupling reactions. While the synthesis of isomers with bromine on the pyridine ring is well-established, direct and regioselective bromination at the C2 position of the pyrrole ring can be achieved through electrophilic aromatic substitution.

Given the electron-rich nature of the pyrrole ring within the azaindole system, electrophilic halogenating agents are expected to react preferentially at the C3 position. However, if the C3 position is blocked, or by careful control of reaction conditions, bromination at the C2 position can be achieved. For azaindole systems in general, enzymatic halogenation has been shown to be a highly regioselective method. For instance, the thermostable RebH variant 3-LSR has been used for the bromination of azaindoles at the most electrophilic site, which is typically the C3 position of the pyrrole ring. nih.gov For direct C2-bromination, N-bromosuccinimide (NBS) is a commonly employed reagent. The regioselectivity of the bromination of 3-methylindoles with NBS can be controlled to occur at either the C2 position or the methyl group depending on the reaction conditions and the nature of the N-protecting group. acs.org While a specific protocol for the C2-bromination of 1H-pyrrolo[3,2-c]pyridine is not extensively detailed in the provided search results, the general principles of electrophilic halogenation of azaindoles suggest that reagents like NBS could be employed, potentially with the use of directing groups or specific solvent systems to favor C2 substitution.

Cross-Coupling Reactions for Functionalization

The bromine atom on the 2-bromo-1H-pyrrolo[3,2-c]pyridine framework serves as a versatile handle for the introduction of a wide array of substituents through various cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this compound. The Suzuki-Miyaura coupling, in particular, has been extensively utilized to form carbon-carbon bonds.

In a representative application, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine is coupled with a variety of substituted arylboronic acids. frontiersin.orgsemanticscholar.org These reactions are typically carried out in a mixture of 1,4-dioxane (B91453) and water, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate (K₂CO₃). frontiersin.org The reactions can be efficiently promoted by microwave irradiation, significantly reducing reaction times. frontiersin.orgsemanticscholar.org This methodology allows for the synthesis of a diverse library of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives with good to excellent yields.

Below is an interactive data table summarizing the yields of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines synthesized via Suzuki cross-coupling.

Arylboronic Acid SubstituentYield (%)
Phenyl63
o-Tolyl65
2-Methoxyphenyl76
4-Methoxyphenyl51
Naphthalen-2-yl52
4-Ethoxyphenyl57
m-Tolyl94

The high yields and broad substrate scope highlight the robustness of the palladium-catalyzed Suzuki coupling for the elaboration of the this compound scaffold.

Iron-Catalyzed Cross-Coupling Methodologies

The use of earth-abundant, inexpensive, and low-toxicity metals as catalysts in cross-coupling reactions is a major goal in sustainable chemistry. Iron, in particular, has emerged as a promising alternative to precious metals like palladium. digitellinc.com While palladium-catalyzed reactions are widespread, research into iron-catalyzed C(sp²)–C(sp³) and Suzuki-type biaryl couplings is an area of active development. digitellinc.comrsc.org

Although specific examples of iron-catalyzed cross-coupling reactions utilizing this compound as the substrate are not extensively documented in the reviewed literature, the general success of iron catalysts with other heterocyclic systems suggests potential applicability. For instance, iron-catalyzed direct C-2 coupling of pyrrole with heteroarylboronic acids has been reported, demonstrating iron's capability to facilitate C-C bond formation on a constituent ring of the pyrrolo[3,2-c]pyridine system. digitellinc.com

It is noteworthy that iron in a different chemical context—as a stoichiometric reductant rather than a cross-coupling catalyst—plays a crucial role in the synthesis of the 1H-pyrrolo[3,2-c]pyridine core itself. In one key synthetic route, iron powder in acetic acid is used to effect a reductive cyclization of an enamine intermediate to form the fused pyrrole ring. semanticscholar.org This highlights the utility of iron in the broader synthetic landscape of this heterocyclic family, even if its application in direct cross-coupling of the bromo-derivative is still an emerging area.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The formation of carbon-nitrogen (C-N) bonds is fundamental in the synthesis of pharmaceuticals and other functional organic molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for constructing aryl-nitrogen bonds from aryl halides. wikipedia.org This reaction and related C-N coupling methodologies have been successfully applied to bromo-substituted pyrrolopyridine scaffolds.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields.

While direct examples on the 2-bromo isomer are sparse, methodologies developed for related bromopyridines and other bromo-azaindoles are highly relevant. For instance, practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with various volatile and non-volatile amines have been established, typically using palladium catalysts with phosphine (B1218219) ligands such as (±)-BINAP or dppp, and a strong base like sodium tert-butoxide (NaOtBu) in a solvent like toluene. chemspider.comresearchgate.netnih.gov

More specifically, a copper-catalyzed Chan-Lam-type N-arylation has been successfully applied to the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine. This reaction couples the bromo-azaindole with an arylboronic acid to form a C-N bond, demonstrating a valuable alternative to palladium-catalyzed methods. The reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid, catalyzed by copper(II) acetate (B1210297) in the presence of pyridine and potassium carbonate, proceeds efficiently to yield the N-arylated product. semanticscholar.org Copper-catalyzed Ullmann-type couplings have also been shown to be effective for C-N bond formation between carbazoles and 2-bromopyridine (B144113) derivatives. nih.gov

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060
2-bromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene8055-98
6-bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenylboronic acidCu(OAc)₂ / PyridineK₂CO₃1,4-Dioxane85N/A

Table 1: Examples of C-N Bond Formation Reactions on Bromopyridine Scaffolds. semanticscholar.orgchemspider.comresearchgate.net

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org The functionalization of pyridine rings presents unique challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can influence reactivity and regioselectivity. rsc.orgresearchgate.net

For the 1H-pyrrolo[3,2-c]pyridine scaffold, several C-H bonds are available for potential functionalization. The electronic properties of the fused ring system—an electron-rich pyrrole ring and an electron-deficient pyridine ring—dictate the likely sites of reaction. Electrophilic substitution would be expected to favor the pyrrole ring, while nucleophilic or radical attack is more likely on the pyridine ring.

Modern C-H functionalization strategies applicable to pyridines include:

Transition-Metal Catalysis: Metals such as palladium, rhodium, and iridium can catalyze the direct arylation, alkylation, or alkenylation of pyridine C-H bonds. The regioselectivity is often controlled by directing groups or the inherent electronics of the substrate. slideshare.net Functionalization is typically favored at the C2- or C4-positions of the pyridine ring. researchgate.net

Photocatalysis and Radical Reactions: Minisci-type reactions, often initiated photochemically or with a radical initiator, are effective for the functionalization of electron-deficient heterocycles like pyridine. These reactions involve the addition of a nucleophilic radical to the protonated pyridine ring, typically yielding 2- or 4-substituted products.

Metallation-Based Approaches: Direct deprotonation of a C-H bond with a strong base (directed or non-directed lithiation), followed by quenching with an electrophile, is another established method. slideshare.net

While specific studies on the direct C-H functionalization of this compound are not prominent in the surveyed literature, these general principles provide a roadmap for potential synthetic explorations. The presence of the bromine atom would need to be considered, as it could compete in reactions involving transition metals (e.g., oxidative addition). Conversely, C-H functionalization offers a complementary approach to modify the scaffold without consuming the synthetically valuable bromo handle.

Alternative Synthetic Approaches

Beyond the modification of a pre-existing bromo-substituted core, the construction of the 1H-pyrrolo[3,2-c]pyridine framework itself is a key aspect of its chemistry. One detailed synthetic approach starts from commercially available 2-bromo-5-methylpyridine. semanticscholar.org

The synthesis proceeds through the following key steps:

N-Oxidation: The pyridine nitrogen is oxidized using an agent like m-chloroperbenzoic acid (m-CPBA) to form 2-bromo-5-methylpyridine-1-oxide.

Nitration: The pyridine N-oxide is then nitrated at the 4-position using fuming nitric acid in sulfuric acid, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide. This step takes advantage of the activating effect of the N-oxide group.

Side-Chain Functionalization: The methyl group is converted into a key enamine intermediate. The nitro-pyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to afford (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

Reductive Cyclization: The crucial step to form the fused pyrrole ring is a reductive cyclization. Treatment of the enamine intermediate with iron powder in acetic acid simultaneously reduces the nitro group and the N-oxide and facilitates the cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.org

This multi-step sequence provides a reliable method for accessing the core structure, which can then be subjected to further functionalization at the bromine position, the pyrrole nitrogen, or through C-H activation.

Mechanistic Studies and Reactivity Profiles of 2 Bromo 1h Pyrrolo 3,2 C Pyridine

Theoretical and Experimental Reaction Pathway Elucidation

The synthesis and subsequent reactions of 2-bromo-1H-pyrrolo[3,2-c]pyridine have been the subject of various studies, aiming to understand its formation and functionalization. A common synthetic route involves a multi-step process starting from a substituted pyridine (B92270). For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine is synthesized from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in the presence of iron powder and acetic acid. nih.gov This reductive cyclization highlights a practical pathway to the core pyrrolo[3,2-c]pyridine scaffold.

Further functionalization of the bromo-substituted ring is often achieved through cross-coupling reactions. For example, the Suzuki cross-coupling reaction is employed to introduce aryl groups at the 6-position of the 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, demonstrating the utility of the bromine atom as a handle for C-C bond formation. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), complement these experimental findings by modeling reaction barriers and intermediate structures, providing a deeper understanding of the reaction mechanisms. nih.gov

Analysis of the Bromine Atom's Influence on Aromatic Reactivity

The bromine atom at the 2-position of the 1H-pyrrolo[3,2-c]pyridine ring system significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations.

Bond Dissociation Energies and Oxidative Addition Propensity

The presence of the electron-withdrawing pyridine ring and the fused pyrrole (B145914) ring will modulate the C-Br bond strength. Oxidative addition of aryl halides to transition metals like palladium and iridium is a well-established process. nih.gov The feasibility of such a reaction with this compound is evident from its successful use in Suzuki coupling reactions, where oxidative addition to a palladium(0) catalyst is the initial step. nih.gov

Regioselectivity in Electrophilic and Nucleophilic Processes

The bromine atom, being an ortho-, para-directing deactivator in electrophilic aromatic substitution, influences the regioselectivity of such reactions on the pyrrolo[3,2-c]pyridine system. However, the inherent reactivity of the fused heterocyclic rings often dominates. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.

In nucleophilic substitution reactions, the bromine atom at the 2-position serves as a good leaving group. This allows for the introduction of various nucleophiles at this position, a common strategy for functionalizing this heterocyclic system. The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution, particularly with activation from the fused pyrrole moiety. Studies on related azaindole systems have shown that the position of the nitrogen atom and other substituents dictates the preferred sites for both electrophilic and nucleophilic attack.

Ring Stability and Potential for Skeletal Rearrangements

The 1H-pyrrolo[3,2-c]pyridine core is an aromatic system, conferring a degree of stability. The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring creates a unique electronic distribution that influences its stability and reactivity.

Skeletal rearrangements in pyrrolo[3,2-c]pyridines are not commonly reported under typical reaction conditions, suggesting a relatively stable bicyclic core. However, under more forcing conditions or through specific catalytic pathways, rearrangements could be possible. For instance, studies on related heterocyclic systems have shown that rearrangements can be induced, sometimes leading to the formation of isomeric structures. grafiati.com Gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes has been shown to produce both pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives, sometimes involving rearrangement of a carboxamide group. grafiati.com

Investigating Radical Intermediates in Pyrrolo[3,2-c]pyridine Chemistry

While many reactions of this compound are explained by ionic mechanisms (electrophilic, nucleophilic, and organometallic), the potential involvement of radical intermediates should not be overlooked. The C-Br bond can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, to form a pyrrolo[3,2-c]pyridinyl radical.

The stability of such a radical intermediate would be influenced by the delocalization of the unpaired electron over the bicyclic aromatic system. While direct studies on radical intermediates of this compound are scarce, the general principles of radical chemistry on aromatic systems would apply. The formation and subsequent reactions of such radicals could provide alternative pathways for functionalization. For example, the use of iron powder in acetic acid for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine could involve single-electron transfer steps, hinting at the possibility of radical mechanisms. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Positional Confirmation

No published ¹H or ¹³C NMR spectral data for 2-bromo-1H-pyrrolo[3,2-c]pyridine could be located. This information is crucial for confirming the molecular structure and the specific position of the bromine substituent on the pyrrolopyridine ring system.

Regioisomeric Differentiation via NMR Techniques

The differentiation between the 2-bromo isomer and other regioisomers (such as the 3-, 4-, 6-, or 7-bromo variants) via NMR would rely on the analysis of proton and carbon chemical shifts and, most definitively, on long-range heteronuclear correlation experiments (like HMBC). These experiments would establish connectivity between the protons and the brominated carbon, confirming its position. Without reference spectra for the 2-bromo isomer, such a comparative analysis is not possible. In contrast, extensive NMR data exists for derivatives of the 6-bromo isomer, which serves as a benchmark for that specific substitution pattern. tandfonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific HRMS data, which would provide the exact mass of this compound and confirm its elemental formula (C₇H₅BrN₂), is not available in the reviewed sources. While HRMS data is abundant for derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine, confirming their respective elemental compositions, the parent 2-bromo compound has not been similarly characterized in published research. tandfonline.comnih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

There is no evidence in the scientific literature of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, no data on its crystal system, space group, unit cell dimensions, or the precise three-dimensional arrangement of its atoms in the solid state is available.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-bromo-1H-pyrrolo[3,2-c]pyridine, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

Furthermore, these calculations would elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would also be visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, along with the bromine atom, would be expected to be regions of significant electrostatic potential, influencing how the molecule interacts with other chemical species.

Table 1: Predicted Parameters from DFT Analysis of this compound

Parameter Predicted Value Significance
HOMO Energy (Value in eV) Indicates electron-donating capability
LUMO Energy (Value in eV) Indicates electron-accepting capability
HOMO-LUMO Gap (Value in eV) Relates to chemical reactivity and stability

Note: The table above is illustrative. Specific values would need to be generated from actual DFT calculations.

Prediction of Reactivity Descriptors

From the foundational data obtained through DFT, a suite of global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide quantitative measures of the molecule's reactivity.

Key descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting how this compound would behave in various chemical reactions, for instance, in Suzuki cross-coupling reactions which are common for bromo-substituted heterocycles.

Theoretical Studies on Intermolecular Interactions and Crystal Packing

For this compound, the primary intermolecular interactions would likely include:

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. These N-H···N interactions are often a dominant force in the crystal packing of similar azaindoles.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

π-π Stacking: The planar aromatic rings of the pyrrolo[3,2-c]pyridine core can stack on top of each other, contributing to the stability of the crystal structure.

Computational approaches like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that determine the crystal packing.

Validation of Computational Models with Experimental Data

A crucial step in any computational study is the validation of the theoretical model against experimental data. In the case of this compound, once experimental data becomes available, a direct comparison can be made.

For instance, if the crystal structure is determined through X-ray diffraction, the experimentally measured bond lengths and angles can be compared with the optimized geometry predicted by DFT. A high degree of correlation between the theoretical and experimental geometries would validate the chosen computational method (functional and basis set).

Similarly, spectroscopic data can be used for validation. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared to experimental spectra. Although a scaling factor is often required to account for anharmonicity and other systematic errors, a good agreement between the scaled theoretical frequencies and the experimental peak positions confirms the accuracy of the computational model.

Principles of Structure Reactivity and Structure Property Relationships for Pyrrolo 3,2 C Pyridine Derivatives

Systemic Investigation of Substituent Effects on Reactivity

The reactivity of the pyrrolo[3,2-c]pyridine ring system is significantly influenced by the electronic and steric nature of its substituents. While specific studies on 2-bromo-1H-pyrrolo[3,2-c]pyridine are limited, research on related isomers, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, provides valuable insights into how substituents modulate the chemical behavior of this heterocyclic core.

A key reaction for functionalizing the pyrrolo[3,2-c]pyridine scaffold is the Suzuki cross-coupling reaction. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine readily undergoes Suzuki coupling with various arylboronic acids to yield 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov This highlights the utility of the bromo-substituent as a handle for introducing molecular diversity. The success of these coupling reactions is dependent on factors such as the choice of catalyst, base, and solvent, which are optimized to achieve high yields. nih.gov

In a study focused on developing colchicine-binding site inhibitors, researchers synthesized a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov The structure-activity relationship (SAR) analysis of these compounds revealed that the nature of the substituent on the aryl ring at the 6-position significantly impacted their antiproliferative activity. The introduction of electron-donating groups (EDGs) like methyl (-CH3) and methoxy (B1213986) (-OCH3) at the para-position of the B-ring resulted in increased activity. nih.gov This suggests that the electronic properties of substituents, even when distal to the pyrrolo[3,2-c]pyridine core, can have a profound effect on the biological activity of the molecule.

The following table summarizes the effect of different substituents on the antiproliferative activity of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10d 4-CH₃0.851.121.34
10h 4-OCH₃0.760.981.15
10l 4-F2.152.562.87
10m 4-Cl2.542.983.12
10n 4-NO₂3.123.543.89

Data sourced from a study on colchicine-binding site inhibitors. nih.gov

Electronic and Steric Factors Governing Chemical Transformations

The chemical transformations of pyrrolo[3,2-c]pyridine derivatives are governed by a combination of electronic and steric factors. The pyrrolo[3,2-c]pyridine system consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. This electronic distribution dictates the regioselectivity of various chemical reactions.

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution. Conversely, the pyrrole ring is susceptible to electrophilic attack. The presence of a bromo-substituent, which is an electron-withdrawing group, further influences the electron density distribution across the ring system. In the case of this compound, the bromine atom would be expected to decrease the electron density of the pyrrole ring, potentially affecting its reactivity in electrophilic substitution reactions.

In the context of cross-coupling reactions, the electronic nature of the substituents on the coupling partners plays a crucial role. Studies on other heterocyclic systems have shown that electron-withdrawing groups on the aryl halide can facilitate oxidative addition to the metal catalyst, a key step in the catalytic cycle of reactions like Suzuki coupling. frontiersin.org

Steric Factors: Steric hindrance can significantly impact the accessibility of reaction sites. For example, the quaternization of pyridylpyrimidines has been shown to be influenced by steric hindrance. In the case of 4-(2-pyridyl)pyrimidine, the reaction occurs at the pyrimidine (B1678525) nitrogen due to the steric hindrance around the pyridine nitrogen. grafiati.com Similarly, for this compound, the bromine atom at the 2-position could sterically hinder the approach of reagents to the adjacent C3 position and the pyrrole nitrogen (N1). This steric effect could be exploited to achieve regioselective functionalization of the molecule. The oxidative aromatic coupling of tetraaryl-pyrrolo[3,2-b]pyrroles has demonstrated that steric hindrance can trigger different reaction pathways, leading to novel molecular structures. rsc.org

Rational Design Principles for Modulating Pyrrolo[3,2-c]pyridine Chemical Behavior

The pyrrolo[3,2-c]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. ontosight.ai The rational design of pyrrolo[3,2-c]pyridine derivatives, particularly as kinase inhibitors, involves the strategic placement of substituents to optimize binding interactions with the target protein.

A key strategy in drug design is the use of a rigid scaffold to lock a molecule in its bioactive conformation. This approach was utilized in the design of colchicine-binding site inhibitors, where the flexible (Z, E)-butadiene of vinylated combretastatin (B1194345) A-4 was replaced with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govnih.gov This structural modification aimed to maintain the potent antiproliferative activity while potentially improving other pharmacological properties.

The development of FMS kinase inhibitors provides another example of rational design based on the pyrrolo[3,2-c]pyridine core. nih.gov In a series of diarylamide and diarylurea derivatives, the presence of a benzamido moiety at the 4-position of the pyrrolopyridine nucleus was found to be more potent than the corresponding primary amino analogues. nih.gov This was attributed to the benzoyl moiety occupying a hydrophobic pocket and potentially forming additional hydrogen bonds within the kinase active site.

The following table illustrates the impact of a benzamido group on the FMS kinase inhibitory activity of pyrrolo[3,2-c]pyridine derivatives.

CompoundR GroupFMS Kinase IC₅₀ (nM)
1l H>1000
1c Benzoyl120
1m H>1000
1e Benzoyl60
1o H>1000
1g Benzoyl80

Data adapted from a study on FMS kinase inhibitors. nih.gov

These examples underscore the importance of understanding the three-dimensional structure of the target protein and using that information to guide the design of ligands with improved potency and selectivity. The this compound scaffold serves as a versatile starting point for such rational design, with the bromine atom providing a convenient site for introducing a variety of functional groups through cross-coupling reactions.

Stereochemical Considerations in Pyrrolopyridine Derivatives

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. While this compound itself is achiral, its derivatization can lead to the formation of stereocenters. For any chiral derivative of this compound developed as a therapeutic agent, it is highly probable that the different enantiomers or diastereomers will exhibit distinct pharmacological and toxicological profiles.

The interaction of a small molecule with a biological target, such as an enzyme or a receptor, is a three-dimensional phenomenon. The specific spatial arrangement of atoms in a chiral drug molecule is critical for its ability to bind to the active site of its target. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even contribute to undesirable side effects.

Q & A

Basic: What are the standard synthetic routes for 2-bromo-1H-pyrrolo[3,2-c]pyridine?

Answer:
The synthesis typically involves halogenation or cross-coupling strategies. A common route starts with indole derivatives subjected to bromination under alkaline conditions (e.g., using Na₂CO₃ and bromoethane) to introduce the bromine atom at the 2-position. Alternatively, gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrrole-2-carboxamides offers regioselective access to the pyrrolo[3,2-c]pyridine core . Key steps include:

  • Intermediate formation : Alkylation of pyrrole precursors.
  • Cyclization : Intramolecular coupling under catalytic conditions (e.g., AuCl₃ in DMF).
  • Purification : Chromatography or recrystallization for isomer separation.

Advanced: How can regiochemical control be achieved in cross-coupling reactions involving this compound?

Answer:
Regioselectivity in Suzuki or Sonogashira couplings depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., Br) direct coupling to the pyrrole ring.
  • Catalyst optimization : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O enhances selectivity for the pyridine ring .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor coupling at sterically accessible positions.
    For example, coupling this compound with 3,4-dimethoxyphenylboronic acid under Pd catalysis yields 3-aryl derivatives with >90% regioselectivity .

Basic: What biological targets are associated with this compound derivatives?

Answer:
Derivatives exhibit activity against:

  • Kinases : CDK4/6 and B-Raf inhibitors (e.g., Tucatinib analogs) .
  • CNS receptors : GluN2B-selective negative allosteric modulators for neuropsychiatric disorders .
  • Anticancer agents : Colchicine-binding site inhibitors with IC₅₀ values <100 nM in HeLa and MCF-7 cells .

Advanced: How do structural modifications impact the biological activity of pyrrolo[3,2-c]pyridine derivatives?

Answer:

  • Substitution at C3/C5 : Electron-donating groups (e.g., -OMe) enhance kinase inhibition, while bulky substituents reduce bioavailability .
  • Ring saturation : Dihydro derivatives improve metabolic stability but reduce binding affinity for CYP51 (sterol 14α-demethylase) .
  • Bioisosteric replacement : Replacing Br with CF₃ increases lipophilicity and blood-brain barrier penetration (e.g., GluN2B modulators) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign tautomeric forms (e.g., 1H vs. 3H-pyrrolo isomers) using chemical shifts (δ 7.2–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., Cl···Cl interactions at 3.38 Å) .
  • HPLC-MS : Validates purity (>98%) and monitors degradation under acidic conditions .

Advanced: How can computational methods aid in designing pyrrolo[3,2-c]pyridine-based inhibitors?

Answer:

  • Molecular docking : Predicts binding modes to colchicine sites (e.g., tubulin) with RMSD <2.0 Å .
  • MD simulations : Evaluates CYP51-inhibitor complex stability over 100 ns trajectories, highlighting key residues (e.g., Phe434) .
  • QSAR models : Correlate logP values (<3.5) with enhanced cytotoxicity across cell lines .

Basic: What are common challenges in scaling up pyrrolo[3,2-c]pyridine synthesis?

Answer:

  • Isomer separation : Chromatographic resolution of 2-bromo vs. 4-bromo isomers .
  • Byproduct formation : Minimize dihalogenated byproducts via controlled stoichiometry (Br₂:indole = 1:1.05) .
  • Catalyst recycling : AuCl₃ recovery (<50% efficiency) remains a bottleneck in hydroarylation routes .

Advanced: How do solvent and temperature affect gold-catalyzed cyclization of pyrrolo[3,2-c]pyridines?

Answer:

  • Solvent polarity : DMF increases reaction rate (k = 0.15 min⁻¹) but promotes decomposition above 100°C .
  • Temperature : Optimal range is 80–90°C; higher temperatures favor pyrrolo[2,3-c]pyridine side products .
  • Additives : NaOAc (10 mol%) suppresses protodebromination, improving yield to 85% .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : Stable at RT under inert gas (Ar/N₂) for ≤6 months; avoid light and humidity .
  • Solubility : Dissolves in DMSO (50 mg/mL) or THF (20 mg/mL) for biological assays .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

  • Assay validation : Compare IC₅₀ values using standardized protocols (e.g., MTT vs. CellTiter-Glo®) .
  • Structural verification : Confirm regiochemistry via NOESY (e.g., 2-bromo vs. 4-bromo isomers) .
  • Metabolic profiling : Identify active metabolites (e.g., demethylated derivatives) using LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.